REACTION_CXSMILES
|
C(COC)OC.[CH2:7]([O:9][C:10](=[O:46])[C:11]([CH3:45])([CH3:44])[CH2:12][C:13]1[N:14]([CH2:28][C:29]2[CH:34]=[CH:33][C:32](B3OC(C)(C)C(C)(C)O3)=[CH:31][CH:30]=2)[C:15]2[C:20]([C:21]=1[S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:19][C:18]([OH:27])=[CH:17][CH:16]=2)[CH3:8].Br[C:48]1[CH:49]=[CH:50][C:51]([O:54][CH2:55][CH3:56])=[N:52][CH:53]=1.C(=O)([O-])[O-].[K+].[K+]>C(OC)(C)(C)C.O>[CH2:7]([O:9][C:10](=[O:46])[C:11]([CH3:45])([CH3:44])[CH2:12][C:13]1[N:14]([CH2:28][C:29]2[CH:34]=[CH:33][C:32]([C:48]3[CH:53]=[N:52][C:51]([O:54][CH2:55][CH3:56])=[CH:50][CH:49]=3)=[CH:31][CH:30]=2)[C:15]2[C:20]([C:21]=1[S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:19][C:18]([OH:27])=[CH:17][CH:16]=2)[CH3:8] |f:3.4.5|
|
Name
|
|
Quantity
|
16.5 L
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
6.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1652.19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
650.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OCC
|
Name
|
|
Quantity
|
605.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 65-85° C. under nitrogen for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a 50 L reaction flask under nitrogen
|
Type
|
CUSTOM
|
Details
|
The mixture was sparged with nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DISSOLUTION
|
Details
|
dissolved oxygen gas
|
Type
|
ADDITION
|
Details
|
tetrakis(triphenylphosphine)palladium(0) (59.15 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
water (6.6 L) was added
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (6.6 L) was added
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to separate over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
additional water (6.6 L) was added to the organic layer
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to separate over 1 hour, with additional ethyl acetate (1.4 L)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (5.0 L) was added to the combined aqueous layer
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 3 minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
to separate over 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
treated with activated carbon, Novit Neutral (446.43 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 17 hours at room temperature
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
filtered through a 1-2″ pad of Celite
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed twice with ethyl acetate (1.25 L)
|
Type
|
FILTRATION
|
Details
|
filtered through the pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The flask was rinsed with methyl tert-butyl ether (1 L) three times
|
Type
|
FILTRATION
|
Details
|
filtered through the filter cake
|
Type
|
CUSTOM
|
Details
|
The isolated solids were dried in a drying oven at 25° C. under vacuum for 3 days
|
Duration
|
3 d
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1314 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |